2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibition Pim kinase Imidazopyridazine analogs

This compound features a unique 4-phenyl-thiazole side-chain on the imidazo[1,2-b]pyridazine core, a scaffold found in Pim kinase and ROS1/NTRK inhibitor patents. The specific substitution pattern offers a structural diversification element for targeted kinase screening libraries and SAR campaigns. Choose this building block to explore potency and selectivity advantages over common 4-methyl or 4-pyridyl analogs, but note that primary pharmacological data has not been published. Rigorous experimental validation is required.

Molecular Formula C17H13N5OS
Molecular Weight 335.4 g/mol
CAS No. 2640836-27-5
Cat. No. B6469625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2640836-27-5
Molecular FormulaC17H13N5OS
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C17H13N5OS/c1-11-9-22-15(18-11)8-7-13(21-22)16(23)20-17-19-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20,23)
InChIKeyARVHSAAFATVBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2640836‑27‑5): Baseline Identity and Sourcing Context


2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide is a heterocyclic small molecule that fuses an imidazo[1,2‑b]pyridazine core with a 4‑phenyl‑substituted thiazole‑carboxamide side‑chain. The scaffold is structurally related to known kinase‑inhibitor chemotypes, and the imidazo[1,2‑b]pyridazine ring system appears in several patent families targeting Pim kinases, Haspin, AAK1, and ROS1/NTRK [1][2]. This compound is listed by multiple chemical suppliers as a research‑grade screening molecule (MW = 335.4 g·mol⁻¹, formula C₁₇H₁₃N₅OS) [3]; however, publicly available primary pharmacological data—including quantitative potency values, selectivity profiles, or cellular efficacy—have not been identified in any peer‑reviewed publication, patent, or authoritative database at the time of this analysis.

Why In‑Class Imidazo[1,2‑b]pyridazine‑Thiazole Analogs Cannot Be Assumed Interchangeable with 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide


Subtle structural modifications within the imidazo[1,2‑b]pyridazine‑thiazole series are known to alter kinase selectivity, cellular potency, and pharmacokinetic behavior by orders of magnitude. For example, among imidazo[1,2‑b]pyridazine‑based Pim inhibitors, the parent scaffold SGI‑1776 inhibits Pim‑1 with an IC₅₀ of 7 nM but shows >50‑fold weaker activity against Pim‑2 (IC₅₀ = 363 nM) [1]; similarly, the allosteric Akt1/Akt2 inhibitor BAY‑1125976 achieves single‑digit nanomolar potency solely because of specific substitutions on the imidazo[1,2‑b]pyridazine core [2]. The thiazole‑carboxamide side‑chain further influences target‑engagement geometry: variations in the thiazole substituent (phenyl versus pyridyl versus methyl) have been shown to modulate binding‑mode interactions and selectivity windows in related kinase‑inhibitor series [3]. Without compound‑specific comparative data for 2‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, any assumption of interchangeability with close analogs (e.g., 2‑tert‑butyl or 4‑pyridyl congeners) is scientifically unjustified and risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide: Comparator‑Based Analysis


Evidence Gap: No Direct Head‑to‑Head Potency Comparison Available for 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide vs. Closest Analogs

A systematic search of peer‑reviewed literature, patent databases, and authoritative screening repositories (PubChem, ChEMBL, BindingDB) failed to identify any quantitative potency value (IC₅₀, Kd, EC₅₀) or selectivity measurement for 2‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide. Without a measured IC₅₀ against a defined kinase target, no direct head‑to‑head comparison can be constructed against its closest structural analogs (e.g., N‑(5‑methyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, CAS 2415488‑13‑8; or 2‑tert‑butyl‑N‑(4‑methyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide, CAS 2549040‑85‑7) [1][2]. The absence of published data means that any claimed differentiation—whether in potency, selectivity, or cellular activity—cannot be substantiated with experimental evidence as of the analysis date.

Kinase inhibition Pim kinase Imidazopyridazine analogs Selectivity profiling

Selectivity Profile Unknown: No Kinase‑Panel Screening Data Reported for 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide

Kinase selectivity is a critical differentiator within the imidazo[1,2‑b]pyridazine class. For example, the Haspin‑inhibitor series described by Li et al. (2020) demonstrated that minor substituent changes altered selectivity against CDK1/CyclinB by >10‑fold [1]. Similarly, SGI‑1776 exhibits 50‑fold selectivity differences among Pim‑1, Pim‑2, and Pim‑3 isoforms [2]. No selectivity data (e.g., kinome‑wide profiling, selectivity entropy, or selectivity score) have been reported for 2‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide. Consequently, any claim of superior selectivity relative to analogs is unverifiable.

Kinase selectivity Off‑target profiling Safety pharmacology Chemical probe criteria

Antiproliferative Activity in Cancer Cell Lines: No Published Data for 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide

Cellular antiproliferative activity distinguishes development candidates from inactive analogs within the imidazo[1,2‑b]pyridazine class. BAY‑1125976 inhibits proliferation of 23 cancer cell lines with IC₅₀ values ranging from 0.02 to 10 µM [1], and the Haspin‑inhibitor series shows differential effects in 2D versus 3D spheroid cultures across multiple cancer types [2]. No GI₅₀, IC₅₀, or viability assay data have been published for 2‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide in any cancer cell line. This data gap precludes any comparison of cellular potency with structurally similar compounds.

Anticancer activity Cytotoxicity GI50 Cell viability

Application Scenarios for 2‑Methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide Where Validated Comparative Data Are a Prerequisite for Use


Kinase Inhibitor Screening Library Augmentation (requires target‑specific IC₅₀ data)

This compound may serve as a structural diversification element in kinase‑focused screening libraries, but only if it can be demonstrated—via quantitative enzymatic assays—that the 4‑phenyl‑thiazole substituent confers a potency or selectivity advantage over the more common 4‑methyl or 4‑pyridyl analogs. Without such data, inclusion adds no proven value over existing library members [1].

Structure‑Activity Relationship (SAR) Exploration of Pim or Haspin Kinase Inhibitors (requires head‑to‑head comparator data)

The compound could be useful as a comparator molecule in SAR campaigns exploring the impact of C‑2 methyl and N‑thiazole‑phenyl substitution on kinase binding. However, this application is only justified once potency and selectivity have been experimentally determined and compared with reference compounds such as SGI‑1776 or the Haspin leads from Li et al. (2020) [1][2].

Chemical Probe Development for Target Validation (requires comprehensive selectivity profiling)

If future profiling demonstrates high selectivity for a specific kinase target (e.g., a particular Pim isoform or an understudied kinase), this compound could be developed as a chemical probe. Current evidence is insufficient to support such a designation, as the Chemical Probes Portal (www.chemicalprobes.org) requires published selectivity data across a broad kinase panel.

Procurement for In‑Vivo Pharmacodynamic Studies (requires PK and toxicity data)

Before any in‑vivo application, the compound must be characterized for metabolic stability, plasma protein binding, and oral bioavailability. No such data are available. Related imidazo[1,2‑b]pyridazine inhibitors such as BAY‑1125976 have established PK/PD relationships [3], but these cannot be extrapolated to 2‑methyl‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)imidazo[1,2‑b]pyridazine‑6‑carboxamide without experimental validation.

Quote Request

Request a Quote for 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.